molecular formula C25H25BrN2O3 B5736223 4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide

4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide

Numéro de catalogue: B5736223
Poids moléculaire: 481.4 g/mol
Clé InChI: DKHXKGVKCWCESU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide, commonly known as BMS-986165, is a novel small molecule inhibitor of the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in the regulation of immune responses. BMS-986165 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mécanisme D'action

TYK2 plays a critical role in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling pathways of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This, in turn, leads to a reduction in the activation and migration of immune cells, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent and selective inhibition of TYK2, with minimal off-target effects. In preclinical studies, BMS-986165 has been well-tolerated, with no significant adverse effects observed. BMS-986165 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using BMS-986165 in lab experiments are its potent and selective inhibition of TYK2, its well-tolerated nature, and good pharmacokinetic properties. However, the limitations of using BMS-986165 in lab experiments are its high cost and the need for specialized equipment and expertise for its synthesis.

Orientations Futures

There are several future directions for the research and development of BMS-986165. One direction is to conduct clinical trials to evaluate the safety and efficacy of BMS-986165 in patients with autoimmune diseases. Another direction is to investigate the potential of BMS-986165 in other diseases where TYK2 plays a role, such as cancer and viral infections. Additionally, there is a need to optimize the synthesis of BMS-986165 to reduce its cost and increase its accessibility for research purposes.

Méthodes De Synthèse

The synthesis of BMS-986165 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-[(2-bromophenoxy)methyl]benzoic acid with N-[3-(4-morpholinylmethyl)phenyl]amine, followed by a series of purification steps to obtain the final product in high purity.

Applications De Recherche Scientifique

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases, where it has shown potent and selective inhibition of TYK2. In a mouse model of psoriasis, treatment with BMS-986165 resulted in a significant reduction in skin inflammation and improved skin histology. In a mouse model of lupus, BMS-986165 treatment resulted in a reduction in autoantibody production and improved kidney function. These preclinical studies suggest that BMS-986165 has the potential to be a promising therapeutic option for the treatment of autoimmune diseases.

Propriétés

IUPAC Name

4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O3/c26-23-6-1-2-7-24(23)31-18-19-8-10-21(11-9-19)25(29)27-22-5-3-4-20(16-22)17-28-12-14-30-15-13-28/h1-11,16H,12-15,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHXKGVKCWCESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.